molecular formula C17H18ClN3O2S B5908325 (2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide

(2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide

Cat. No.: B5908325
M. Wt: 363.9 g/mol
InChI Key: DBEGIONNNTVFBL-KEBDBYFISA-N
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Description

(2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro group, and a methoxy group attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions to form the benzylidene intermediate.

    Thioamide Formation: The benzylidene intermediate is then reacted with a thioamide source, such as methyl isothiocyanate, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing key biochemical pathways, such as oxidative stress response, apoptosis, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-(benzyloxy)-2-buten-1-ol
  • (2E)-4-(benzyloxy)but-2-enoyl]dimethylphenylsilane

Uniqueness

(2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(E)-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-19-17(24)21-20-10-13-8-14(18)16(15(9-13)22-2)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,19,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEGIONNNTVFBL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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